molecular formula C4H10ClF2NO B6195958 2,2-difluoro-3-methoxypropan-1-amine hydrochloride CAS No. 1780891-25-9

2,2-difluoro-3-methoxypropan-1-amine hydrochloride

Cat. No.: B6195958
CAS No.: 1780891-25-9
M. Wt: 161.58 g/mol
InChI Key: QBFAULJTHIKALV-UHFFFAOYSA-N
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Description

2,2-difluoro-3-methoxypropan-1-amine hydrochloride is a chemical compound with the molecular formula C4H10ClF2NO and a molecular weight of 161.58 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and an amine group attached to a propane backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-3-methoxypropan-1-amine hydrochloride typically involves the reaction of 2,2-difluoro-3-methoxypropan-1-amine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-3-methoxypropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,2-difluoro-3-methoxypropan-1-amine hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,2-difluoro-3-methoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-3-methoxypropan-1-amine hydrochloride involves the reaction of 2,2-difluoro-3-methoxypropan-1-ol with thionyl chloride to form 2,2-difluoro-3-methoxypropan-1-yl chloride. This intermediate is then reacted with ammonia to form 2,2-difluoro-3-methoxypropan-1-amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2,2-difluoro-3-methoxypropan-1-ol", "Thionyl chloride", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2,2-difluoro-3-methoxypropan-1-ol is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form 2,2-difluoro-3-methoxypropan-1-yl chloride.", "Step 2: 2,2-difluoro-3-methoxypropan-1-yl chloride is then reacted with ammonia in the presence of a solvent such as ethanol to form 2,2-difluoro-3-methoxypropan-1-amine.", "Step 3: 2,2-difluoro-3-methoxypropan-1-amine is treated with hydrochloric acid to form the hydrochloride salt of 2,2-difluoro-3-methoxypropan-1-amine." ] }

CAS No.

1780891-25-9

Molecular Formula

C4H10ClF2NO

Molecular Weight

161.58 g/mol

IUPAC Name

2,2-difluoro-3-methoxypropan-1-amine;hydrochloride

InChI

InChI=1S/C4H9F2NO.ClH/c1-8-3-4(5,6)2-7;/h2-3,7H2,1H3;1H

InChI Key

QBFAULJTHIKALV-UHFFFAOYSA-N

Canonical SMILES

COCC(CN)(F)F.Cl

Purity

95

Origin of Product

United States

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